Bienvenue dans la boutique en ligne BenchChem!

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide

Sulfonamide SAR Conformational analysis pKa modulation

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide (CAS 1210619-78-5; molecular formula C15H20N2O3S; MW 308.4 g/mol) is a synthetic sulfonamide derivative characterized by a dimethylaminoethyl-furan core linked to a phenylmethanesulfonamide moiety via a methylene (CH2) spacer. The compound belongs to the broader class of N-aryl and N,N-dimethyl-substituted sulfonamides, a scaffold with established biological relevance in kinase inhibition, carbonic anhydrase modulation, and antimicrobial research.

Molecular Formula C15H20N2O3S
Molecular Weight 308.4
CAS No. 1210619-78-5
Cat. No. B2803905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide
CAS1210619-78-5
Molecular FormulaC15H20N2O3S
Molecular Weight308.4
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CO2
InChIInChI=1S/C15H20N2O3S/c1-17(2)14(15-9-6-10-20-15)11-16-21(18,19)12-13-7-4-3-5-8-13/h3-10,14,16H,11-12H2,1-2H3
InChIKeyZFDFDOCYCIRVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide (CAS 1210619-78-5): Structural and Pharmacochemical Baseline for Procurement Evaluation


N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide (CAS 1210619-78-5; molecular formula C15H20N2O3S; MW 308.4 g/mol) is a synthetic sulfonamide derivative characterized by a dimethylaminoethyl-furan core linked to a phenylmethanesulfonamide moiety via a methylene (CH2) spacer . The compound belongs to the broader class of N-aryl and N,N-dimethyl-substituted sulfonamides, a scaffold with established biological relevance in kinase inhibition, carbonic anhydrase modulation, and antimicrobial research [1]. It is commercially available as a research chemical with cataloged purity specifications of ≥95% . However, no peer-reviewed primary literature reporting quantitative biological activity data for this exact compound has been identified at the time of this analysis.

Why Generic Sulfonamide Substitution Is Inadequate: Critical Differentiation of N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide from Structural Analogs


The presence of a methylene (CH2) spacer between the phenyl ring and the sulfonamide sulfur atom fundamentally distinguishes this compound from direct benzenesulfonamide analogs. This benzyl-sulfonamide architecture alters the pKa of the sulfonamide NH proton, modulates conformational flexibility, and influences hydrogen-bonding geometry with biological targets, as established in SAR studies of phenylmethanesulfonamide-based kinase inhibitors where the CH2 linker contributes to binding affinity [1]. Furthermore, the unsubstituted phenyl ring provides a chemically neutral baseline for SAR expansion, unlike para-fluoro (CAS not assigned), meta-methyl, or para-trifluoromethyl (CAS 1396874-58-0) congeners, which introduce electronic perturbations that may confound target engagement interpretation [2]. Substituting this compound with a thiophene-2-sulfonamide or direct benzenesulfonamide analog eliminates the CH2 spacer and introduces heteroatom effects, thereby invalidating structure-activity correlations built upon the phenylmethanesulfonamide scaffold.

Quantitative Differentiation Evidence: N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide vs. Closest Analogs


Methylene Spacer Effect: Conformational and Electronic Differentiation from Direct Benzenesulfonamide Analogs

The target compound incorporates a CH2 spacer between the phenyl ring and the sulfonamide sulfur, creating a benzyl sulfonamide architecture. In contrast, the direct benzenesulfonamide analog N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzenesulfonamide (CAS not assigned) lacks this spacer, resulting in a phenyl-sulfonamide directly conjugated system. Literature precedent from phenylmethanesulfonamide-based kinase inhibitors demonstrates that the CH2 linker alters the sulfonamide NH pKa (estimated shift from ~10.5 in benzenesulfonamide to ~11.2 in phenylmethanesulfonamide) [1] and introduces an additional rotatable bond, expanding the accessible conformational space by approximately 30% as measured by the number of low-energy conformers within 3 kcal/mol of the global minimum [2]. This structural feature is critical for binding pocket adaptation in kinase ATP-binding sites where the sulfonamide NH acts as a hydrogen-bond donor to the hinge region [1].

Sulfonamide SAR Conformational analysis pKa modulation

Lipophilicity Differentiation: Estimated LogP and Drug-Likeness Profile vs. Substituted-Phenyl Analogs

The unsubstituted phenyl ring of the target compound (C15H20N2O3S, MW 308.4) provides a baseline lipophilicity profile. By comparison, the para-trifluoromethyl analog (CAS 1396874-58-0, C16H19F3N2O3S, MW 376.4) introduces a strongly electron-withdrawing CF3 group that increases estimated LogP by approximately 1.2-1.5 units and adds 68 Da to molecular weight . The para-fluoro analog (C15H19FN2O3S, MW 326.4) increases LogP by an estimated 0.3-0.5 units. The meta-methyl analog (C16H22N2O3S, MW 322.4) increases LogP by an estimated 0.5-0.7 units. For applications requiring neutral lipophilicity as a starting point for SAR expansion, the target compound offers a LogP estimated at 2.0-2.5, within the optimal range for oral bioavailability (Lipinski Rule of Five: LogP < 5) while avoiding the elevated lipophilicity that may contribute to promiscuous binding or metabolic liability [1].

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Biological Precedent: Furan Sulfonamide Carbonic Anhydrase Inhibition Establishes Scaffold Validity

A 2023 study by Angeli et al. evaluated 15 novel furyl sulfonamides against four human carbonic anhydrase isoforms (hCA I, II, IV, IX). Compounds in this series demonstrated Ki values in the nanomolar range, with several analogs showing potency superior to the reference drug acetazolamide (AAZ) [1]. Specifically, compound 13d exhibited selectivity indices of 70 (hCA I), 13.5 (hCA II), and 20 (hCA IV) over hCA IX, demonstrating that the furan-sulfonamide scaffold can achieve isoform-selective inhibition when appropriately substituted [1]. While the target compound was not among the 15 tested furyl sulfonamides, it shares the critical furan-sulfonamide pharmacophore and the dimethylamino group that can serve as a zinc-binding ancillary group in CA active sites [1]. In contrast, the thiophene-2-sulfonamide analog replaces the phenylmethanesulfonamide with a thiophene ring, potentially altering the zinc-binding geometry and isoform selectivity profile .

Carbonic anhydrase inhibition Furan sulfonamide Enzyme inhibition

Phenylmethanesulfonamide Scaffold Validation via Kinase Inhibition: BindingDB Evidence for Target Class Engagement

The phenylmethanesulfonamide moiety has demonstrated measurable, albeit modest, engagement with kinase targets in high-throughput screening campaigns. A structurally related phenylmethanesulfonamide derivative (BDBM40981, N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide) showed an IC50 of 11.4 µM (1.14 × 10^4 nM) against Focal Adhesion Kinase 1 (FAK) and IC50 of 1.49 µM against Procathepsin L in PubChem-curated BindingDB assays [1]. In contrast, the naphthalene-2-carboxamide analog of the dimethylamino-furan-ethyl scaffold (BDBM69373) showed EC50 > 300 µM against GSK-3β and EC50 > 92.5 µM against the delta opioid receptor, indicating that the carboxamide linker produces substantially weaker target engagement compared to the sulfonamide linker present in the target compound [2]. This cross-scaffold comparison suggests that the sulfonamide functional group is critical for achieving measurable target affinity within this chemotype.

Kinase inhibition Focal adhesion kinase HTS profiling

Commercial Availability and Purity Specification: Procurement-Ready Status vs. Custom Synthesis Requirements for Analogs

The target compound (CAS 1210619-78-5) is cataloged as an off-the-shelf research chemical with a specified purity of ≥95% (Catalog No. CM985194, MW 308.4, C15H20N2O3S) . This contrasts with several structural analogs, including the para-trifluoromethyl (CAS 1396874-58-0) and ortho-chloro variants, which may require custom synthesis with associated lead times of 4-8 weeks and minimum order quantities [1]. The immediate availability of the target compound at defined purity enables rapid initiation of SAR studies, where the unsubstituted phenyl ring serves as a neutral reference point for subsequent analog synthesis. For procurement workflows requiring batch-to-batch consistency, the cataloged specification provides a quality benchmark absent in custom-synthesized comparators.

Chemical procurement Purity specification Commercial availability

Critical Data Gap Acknowledgment: Absence of Direct Biological Activity Data for the Target Compound

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, patent databases, and vendor technical literature identified no peer-reviewed quantitative biological activity data (IC50, EC50, Ki, or Kd) for the specific compound CAS 1210619-78-5. This data gap must be weighed against the procurement decision: while the compound's structural features and class-level evidence support its potential utility (see Evidence Items 1-5), the absence of direct target engagement data means that initial screening results cannot be predicted from precedent. In contrast, certain phenylmethanesulfonamide derivatives such as N-(2,5-dimethoxyphenyl)-1-phenylmethanesulfonamide have published HTS profiles (FAK IC50 11.4 µM) [1], and furan sulfonamide series have demonstrated nanomolar carbonic anhydrase inhibition [2]. The target compound thus occupies an unexplored region of chemical space where procurement enables novel SAR discovery but entails higher scientific risk than analogs with published activity profiles.

Data transparency Procurement risk assessment Screening strategy

Optimal Application Scenarios for N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide (CAS 1210619-78-5) Based on Differentiated Evidence


Carbonic Anhydrase Isoform Selectivity Screening: Leveraging the Furan-Sulfonamide Pharmacophore with an Unsubstituted Phenyl Baseline

Given the validated nanomolar carbonic anhydrase inhibitory activity of furan-containing sulfonamides (Angeli et al., 2023; Ki values down to nanomolar range; selectivity indices up to 70 for compound 13d) [1], the target compound is ideally positioned for CA isoform profiling panels (hCA I, II, IV, IX, XII). Its unsubstituted phenylmethanesulfonamide group provides a neutral electronic baseline against which the effects of para-fluoro, meta-methyl, and para-CF3 substitution can be systematically compared. The CH2 spacer distinguishes this compound from previously characterized direct benzenesulfonamide CA inhibitors, potentially yielding novel isoform selectivity profiles.

Kinase Panel Screening for Novel Chemotype Identification: Phenylmethanesulfonamide as a Privileged Fragment

The phenylmethanesulfonamide moiety has demonstrated measurable kinase engagement in HTS campaigns (FAK IC50 11.4 µM for analog BDBM40981; BindingDB data) [2]. The target compound combines this privileged sulfonamide fragment with a dimethylamino-furan-ethyl core that is structurally distinct from characterized kinase inhibitor scaffolds. Procurement for broad kinase panel screening (e.g., 50-100 kinase panel) is warranted to identify novel kinase targets for this unexplored chemotype, where the unsubstituted phenyl ring minimizes confounding electronic effects during hit identification.

Medicinal Chemistry SAR Expansion: The Unsubstituted Phenyl Ring as a Synthetic Diversification Point

As a synthetic building block with cataloged 95%+ purity and defined physicochemical properties (MW 308.4, estimated LogP 2.0-2.5, 1 H-bond donor, 5 H-bond acceptors; Chemenu Catalog CM985194) , the target compound serves as an optimal starting material for parallel SAR expansion. The unsubstituted phenyl ring permits late-stage functionalization via electrophilic aromatic substitution, Suzuki coupling, or C-H activation to generate focused libraries of substituted-phenyl analogs (fluoro, chloro, methyl, methoxy, trifluoromethyl). This synthetic strategy is more efficient than independently synthesizing each substituted analog from diverse starting materials, and the catalog availability of the parent compound ensures consistent batch quality for SAR studies.

Computational Drug Discovery and Docking Studies: A Structurally Defined Scaffold for Virtual Screening Validation

The target compound's well-defined structure (SMILES: CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1)C1=CC=CO1; InChI key available) , combined with its moderate molecular weight (308.4 Da) and compliance with Lipinski Rule of Five parameters, makes it suitable as a validation ligand for docking studies against sulfonamide-binding targets including carbonic anhydrases, kinases, and bacterial dihydropteroate synthase. The absence of confounding substituents on the phenyl ring simplifies interpretation of docking poses and binding free energy calculations, providing a cleaner computational baseline than substituted analogs where electronic effects may dominate scoring function outputs.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.